molecular formula C10H6F3NO2 B3138729 5-(trifluoromethoxy)-1H-indole-3-carbaldehyde CAS No. 467452-00-2

5-(trifluoromethoxy)-1H-indole-3-carbaldehyde

Cat. No.: B3138729
CAS No.: 467452-00-2
M. Wt: 229.15 g/mol
InChI Key: ARTKLTJGFSFCIC-UHFFFAOYSA-N
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Description

5-(trifluoromethoxy)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. The trifluoromethoxy group attached to the indole ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry. The presence of the trifluoromethoxy group enhances the compound’s stability and lipophilicity, which can be beneficial in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethoxy)-1H-indole-3-carbaldehyde typically involves the introduction of the trifluoromethoxy group onto the indole ring. One common method is the trifluoromethoxylation of a suitable indole precursor. This can be achieved using trifluoromethoxylating reagents such as trifluoromethyl triflate or trifluoromethyl iodide in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethoxy)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(trifluoromethoxy)-1H-indole-3-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Material Science: The compound’s unique properties make it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

    Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.

Mechanism of Action

The mechanism of action of 5-(trifluoromethoxy)-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards its target by increasing lipophilicity and stability. The exact pathways involved can vary depending on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-1H-indole-3-carbaldehyde: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    5-fluoro-1H-indole-3-carbaldehyde: Contains a fluorine atom instead of the trifluoromethoxy group.

    5-chloro-1H-indole-3-carbaldehyde: Contains a chlorine atom instead of the trifluoromethoxy group.

Uniqueness

The trifluoromethoxy group in 5-(trifluoromethoxy)-1H-indole-3-carbaldehyde imparts unique properties such as increased lipophilicity, stability, and electron-withdrawing effects. These properties can enhance the compound’s performance in various applications compared to its analogs with different substituents .

Properties

IUPAC Name

5-(trifluoromethoxy)-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)16-7-1-2-9-8(3-7)6(5-15)4-14-9/h1-5,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTKLTJGFSFCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C(=CN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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